molecular formula C20H18N2O2S B3514834 1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea

1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea

Cat. No.: B3514834
M. Wt: 350.4 g/mol
InChI Key: WMZFXIABTPJMMI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea typically involves the reaction of 4-methoxyaniline with 2-phenoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial production may also involve continuous flow reactors to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form strong hydrogen bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings may participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex. These interactions can disrupt normal enzyme function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-phenylthiourea
  • 1-(4-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea
  • 1-(4-Methoxyphenyl)-3-(2-methoxyphenyl)thiourea

Uniqueness

1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)thiourea is unique due to the presence of both methoxy and phenoxy substituents on the aromatic rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity towards certain enzymes or receptors, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-phenoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-23-16-13-11-15(12-14-16)21-20(25)22-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZFXIABTPJMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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